![molecular formula C13H11N3O2S3 B2494583 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034389-78-9](/img/structure/B2494583.png)
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . Pyrazine derivatives are also a vital group of heterocyclic compounds present in nature and have been synthesized in laboratories .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The synthesis of pyrazine analogs often involves a Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of thiophene and pyrazine derivatives can be complex and varies based on the specific compound. The structure often involves various functional groups attached to the thiophene or pyrazine ring .Chemical Reactions Analysis
Thiophene and pyrazine derivatives can undergo a variety of chemical reactions, including condensation reactions and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene and pyrazine derivatives depend on the specific compound. These properties can be analyzed using various techniques, including NMR and mass spectrometry .Scientific Research Applications
Fungicidal Activity
The synthesis and evaluation of N-(thiophen-2-yl) nicotinamide derivatives have revealed promising fungicidal properties. These compounds were designed by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f demonstrated excellent fungicidal activity against cucumber downy mildew (CDM), surpassing commercially available fungicides. Compound 4f, in particular, displayed efficacy in field trials, making it a potential candidate for further development .
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .
Mode of Action
It is synthesized via a suzuki cross-coupling reaction , which suggests that its interaction with its targets could involve the formation of new carbon-carbon bonds .
Biochemical Pathways
Thiophene derivatives have been known to interact with various biochemical pathways .
Result of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties .
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
Future Directions
properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S3/c17-21(18,12-4-2-8-20-12)16-9-10-13(15-6-5-14-10)11-3-1-7-19-11/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMIXJQQMMVJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide |
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